2-Bromo-2-methylpropan-1-amine hbr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

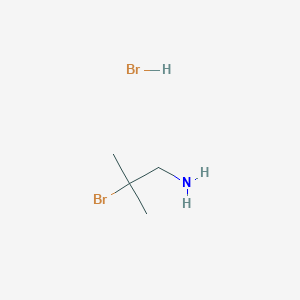

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-2-methylpropan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUMFVSETXVFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60783443 | |

| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36565-68-1 | |

| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 2-Bromo-2-methylpropan-1-amine hydrobromide. Given the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with established principles of organic chemistry and analytical science to serve as a valuable resource for professionals in research and development.

Molecular Structure and Properties

2-Bromo-2-methylpropan-1-amine hydrobromide is the hydrobromide salt of a primary amine. The structure features a quaternary carbon atom bonded to a bromine atom, two methyl groups, and a methylene group attached to the primary amine. The amine group is protonated by hydrobromic acid to form the ammonium salt.

Chemical Structure:

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-amine Hydrobromide and its Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-amine hydrobromide, a halogenated organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also draws upon information regarding its structural isomer, 1-Bromo-2-methylpropan-2-amine hydrobromide, and related chemical principles to offer a thorough analysis. This guide covers the IUPAC nomenclature, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and a prospective outlook on its potential applications in medicinal chemistry.

Introduction and IUPAC Nomenclature

The compound specified by the user, "2-Bromo-2-methylpropan-1-amine hbr," is correctly named in accordance with IUPAC nomenclature as 2-Bromo-2-methylpropan-1-amine hydrobromide . It is important to distinguish this compound from its structural isomer, 1-Bromo-2-methylpropan-2-amine hydrobromide , as their chemical reactivity and biological activity are likely to differ.

-

2-Bromo-2-methylpropan-1-amine hydrobromide: In this isomer, the bromine atom and a methyl group are attached to the second carbon of the propane chain, while the amine group is at the terminal position (carbon 1).

-

1-Bromo-2-methylpropan-2-amine hydrobromide: Conversely, this isomer has the bromine atom at the terminal position (carbon 1), and the amine and a methyl group are attached to the second carbon.

This guide will address both isomers to provide a comparative analysis, which is crucial for researchers in the field.

Physicochemical and Spectroscopic Data

Quantitative data for these compounds is sparse in publicly available literature. The following tables summarize the available information, with a clear distinction between experimentally determined and computationally predicted data.

Table 1: Physicochemical Properties

| Property | 2-Bromo-2-methylpropan-1-amine | 1-Bromo-2-methylpropan-2-amine Hydrobromide |

| CAS Number | 600701-16-4 (free base) | 13892-97-2[1][2] |

| Molecular Formula | C₄H₁₀BrN | C₄H₁₁Br₂N[1] |

| Molecular Weight | 152.03 g/mol (Computed)[3] | 232.94 g/mol (Computed)[1] |

| Melting Point | Not available | 184-186 °C[2] |

| Boiling Point | Not available | Not available |

| XLogP3 | 0.7 (Computed)[3] | Not available |

Table 2: Spectroscopic Data (Predicted/Typical)

| Data Type | 2-Bromo-2-methylpropan-1-amine (Predicted) | 1-Bromo-2-methylpropan-2-amine (Predicted) |

| ¹H NMR | Due to the neopentyl-like structure, complex splitting patterns are expected. The methylene protons adjacent to the amine would likely appear as a singlet, while the methyl protons would also be a singlet. | The methylene protons adjacent to the bromine would likely be a singlet, and the methyl protons would be a singlet. |

| ¹³C NMR | Four distinct carbon signals would be expected. | Four distinct carbon signals would be expected. |

| Mass Spec (m/z) | The molecular ion peak for the free base would be around 151/153 due to bromine isotopes. | The molecular ion peak for the free base would be around 151/153. |

Synthesis and Experimental Protocols

The synthesis of primary amines from sterically hindered alkyl halides, such as the neopentyl-type structure of 2-Bromo-2-methylpropan-1-amine, presents a challenge for direct nucleophilic substitution (S_N2) reactions. Therefore, alternative synthetic strategies are required.

Proposed Synthetic Pathway for 2-Bromo-2-methylpropan-1-amine Hydrobromide

A plausible route for the synthesis of 2-Bromo-2-methylpropan-1-amine is via a modified Gabriel synthesis, which is a well-established method for preparing primary amines from alkyl halides[4][5][6]. This method avoids the polyalkylation that can occur with direct amination[7][8][9][10].

The proposed reaction scheme is as follows:

-

Alkylation of Phthalimide: Potassium phthalimide is reacted with a suitable precursor, 1,2-dibromo-2-methylpropane, to form N-(2-bromo-2-methylpropyl)phthalimide. The tertiary nature of the bromide that is not reacting with the phthalimide should favor the desired reaction at the primary carbon.

-

Hydrolysis: The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine (the Ing-Manske procedure), to release the primary amine[4].

-

Hydrobromide Salt Formation: The free amine is then treated with hydrobromic acid to yield the desired 2-Bromo-2-methylpropan-1-amine hydrobromide.

Caption: Proposed synthetic pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the principles of the Gabriel synthesis, adapted for the proposed starting materials.

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

-

To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine

-

Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide should form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Basify the residue with a strong base (e.g., 20% NaOH solution) and extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-2-methylpropan-1-amine.

Step 3: Formation of 2-Bromo-2-methylpropan-1-amine hydrobromide

-

Dissolve the crude amine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath and add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Bromo-2-methylpropan-1-amine hydrobromide.

Potential Applications in Drug Development

While there is no specific pharmacological data available for 2-Bromo-2-methylpropan-1-amine hydrobromide, the structural motifs present in the molecule suggest potential areas for investigation in drug discovery.

-

Scaffold for Novel Ligands: The neopentyl amine structure can serve as a bulky, lipophilic scaffold for the synthesis of novel ligands targeting various receptors. The bromine atom provides a site for further functionalization through cross-coupling reactions.

-

Enzyme Inhibitors: Derivatives of primary amines and related structures have been explored as inhibitors for various enzymes. For instance, some phthalimide derivatives have shown anti-inflammatory and analgesic properties[11].

-

Anticancer and Neuroprotective Agents: Research into neopentylamine derivatives has indicated potential anti-tumor and neuroprotective effects[12]. The unique steric hindrance of the 2-bromo-2-methylpropyl group could lead to selective interactions with biological targets.

Logical Workflow for Pharmacological Investigation

The following diagram outlines a logical workflow for the initial pharmacological screening of 2-Bromo-2-methylpropan-1-amine hydrobromide and its derivatives.

Caption: Logical workflow for the pharmacological investigation of novel compounds.

Conclusion

2-Bromo-2-methylpropan-1-amine hydrobromide is a chemical entity with limited documented research. This guide has provided its correct IUPAC nomenclature and compiled the available physicochemical data, while also presenting a plausible and detailed synthetic protocol. The steric hindrance of its neopentyl-like structure poses synthetic challenges but also offers opportunities for developing compounds with unique pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its potential in medicinal chemistry and drug development.

References

- 1. 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | C4H11Br2N | CID 13908054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-2-methylpropan-2-amine hydrobromide | 13892-97-2 [sigmaaldrich.com]

- 3. 2-Bromo-2-methyl-1-propanamine | C4H10BrN | CID 11481688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 9. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. Amine alkylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy Neopentylamine | 5813-64-9 [smolecule.com]

Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 2-Bromo-2-methylpropan-1-amine hydrobromide (CAS No: 36565-68-1). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this compound.

Core Physical Characteristics

| Physical Characteristic | Value | Reference |

| CAS Number | 36565-68-1 | [2] |

| Molecular Formula | C4H11Br2N | [2] |

| Molecular Weight | 232.95 g/mol | [2] |

| Physical Form | White to Yellow Solid | [1] |

Note: Quantitative data for melting point, boiling point, and solubility are not currently available in the public domain.

Structural Information

The molecular structure of 2-Bromo-2-methylpropan-1-amine hydrobromide is characterized by a propane backbone with a bromine atom and a methyl group attached to the second carbon, and an amine group on the first carbon, which is salified with hydrobromic acid.

Experimental Protocols

Currently, detailed experimental protocols for the synthesis and characterization of 2-Bromo-2-methylpropan-1-amine hydrobromide are not extensively documented in publicly accessible scientific literature. General synthetic routes for similar bromo-amino compounds often involve the bromination of a suitable amino alcohol precursor followed by salt formation.

For instance, a general approach could involve the reaction of 2-amino-2-methylpropan-1-ol with a brominating agent, followed by treatment with hydrobromic acid to yield the desired hydrobromide salt. The purification would likely involve recrystallization from an appropriate solvent system.

Characterization would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight. The purity would be assessed by methods like High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like 2-Bromo-2-methylpropan-1-amine hydrobromide.

Caption: Generalized workflow for synthesis and characterization.

Safety Information

References

Unveiling the Solubility Profile of 2-Bromo-2-methylpropan-1-amine Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-2-methylpropan-1-amine hydrobromide in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and established methodologies for its determination.

Qualitative Solubility Summary

Amine hydrobromide salts, such as 2-Bromo-2-methylpropan-1-amine hydrobromide, are ionic compounds. Their solubility is largely dictated by the polarity of the solvent. Generally, they exhibit higher solubility in polar solvents and are less soluble in non-polar organic solvents. Based on the general characteristics of similar amine hydrobromides, the expected qualitative solubility is summarized below.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone | Slightly Soluble to Insoluble |

| Non-Polar | Diethyl Ether, Hexane | Insoluble |

Note: This table is based on general principles of solubility for amine salts and data for structurally similar compounds like 2-bromoethylamine hydrobromide, which is soluble in water and methanol but insoluble in ether.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of a compound like 2-Bromo-2-methylpropan-1-amine hydrobromide. This method is adapted from standard laboratory procedures for solubility testing.[2][3][4]

Objective: To determine the solubility of 2-Bromo-2-methylpropan-1-amine hydrobromide in a range of organic solvents.

Materials:

-

2-Bromo-2-methylpropan-1-amine hydrobromide

-

Selected organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, diethyl ether, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation of Solvent: Add a fixed volume (e.g., 1 mL) of the selected organic solvent to a clean, dry test tube.

-

Initial Solute Addition: Weigh a small, known amount of 2-Bromo-2-methylpropan-1-amine hydrobromide (e.g., 10 mg) and add it to the test tube containing the solvent.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: After mixing, visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

Incremental Addition (for semi-quantitative analysis): If the initial amount dissolves completely, continue to add small, pre-weighed increments of the solute (e.g., 10 mg at a time), mixing thoroughly after each addition. Continue this process until a saturated solution is formed (i.e., solid material remains undissolved).

-

Classification of Solubility: The solubility can be classified based on the amount of solute dissolved in the given volume of solvent. For example:

-

Very Soluble: < 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.

-

Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.

-

Practically Insoluble, or Insoluble: > 10,000 parts of solvent required for 1 part of solute.

-

-

Repeat for Each Solvent: Repeat this procedure for each of the selected organic solvents to build a comprehensive solubility profile.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound.

Caption: Logical workflow for determining compound solubility.

References

Navigating the Safety Profile of 2-Bromo-2-methylpropan-1-amine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-Bromo-2-methylpropan-1-amine hydrobromide (HBr) is gaining traction in synthetic chemistry and pharmaceutical research. As with any new chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety data, drawing parallels from structurally similar compounds to offer a robust framework for safe handling and use in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of Analogous Compounds

| Property | 2-Bromo-2-methylpropane | 2-Bromoethylamine hydrobromide |

| Appearance | Colorless to light brown liquid[1] | Crystals |

| Molecular Formula | C4H9Br[2] | C2H7BrN • HBr |

| Molecular Weight | 137.02 g/mol [2] | 204.91 g/mol |

| Boiling Point | 72 - 74 °C[2][3] | Not available |

| Melting Point | -20 °C[2][3] | Not available |

| Flash Point | 18 °C (64.4 °F)[2][3] | Not available |

| Water Solubility | Insoluble[2] | Water soluble[4] |

Table 2: Toxicological Data of Analogous Compounds

| Data Point | 2-Bromo-2-methylpropane | 2-Bromoethylamine hydrobromide |

| Acute Health Hazards | Irritating to skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. | When heated to decomposition, emits very toxic fumes of bromide ion, NOx, and hydrogen bromide. |

| Chronic Health Hazards | Limited evidence of causing cancer in animals.[5] | Not available |

Hazard Identification and Classification

Based on the data from analogous compounds, 2-Bromo-2-methylpropan-1-amine HBr should be treated as a hazardous substance. The GHS classification for the closely related 2-Bromo-2-methylpropane is "Flammable Liquid Category 2".[6]

Hazard Statements (Anticipated):

-

Highly flammable liquid and vapor.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification and subsequent precautionary measures.

Experimental Protocols for Safe Handling

Given the anticipated hazards, stringent safety protocols must be followed. The following are recommended procedures for handling this compound.

3.1. Personal Protective Equipment (PPE)

A risk-based approach should be used to select appropriate PPE. The following diagram outlines this selection process.

3.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[2][7] Use spark-proof tools and explosion-proof equipment.[2]

-

Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible.

3.3. First-Aid Measures

The following table summarizes first-aid procedures based on information for analogous compounds.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6][8] |

| Eye Contact | Flush eyes with water as a precaution.[6][8] If irritation persists, consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][8] |

Storage and Disposal

4.1. Storage

-

Store away from incompatible materials such as oxidizing agents.[7]

-

The storage area should be a designated flammables area.[2]

4.2. Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[9] Do not allow the product to enter drains.[8]

Conclusion

While a specific SDS for 2-Bromo-2-methylpropan-1-amine hydrobromide is not currently available, a conservative approach to safety based on the known hazards of structurally similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to the stringent handling, storage, and disposal protocols outlined in this guide to mitigate potential risks. As more data becomes available for this novel compound, safety procedures should be updated accordingly.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. 2-BROMOETHYLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. sdfine.com [sdfine.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Data Analysis of 2-Bromo-2-methylpropan-1-amine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-2-methylpropan-1-amine hydrobromide. Due to the limited availability of experimental data in public domains, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles of spectroscopic analysis. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Introduction

2-Bromo-2-methylpropan-1-amine and its hydrobromide salt are organic compounds of interest in synthetic chemistry and drug development. The presence of a primary amine, a tertiary bromoalkane, and a quaternary carbon center gives this molecule distinct chemical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide presents a detailed prediction of its spectroscopic signature.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 2-Bromo-2-methylpropan-1-amine and its hydrobromide salt. It is important to note that these are predicted values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromo-2-methylpropan-1-amine is expected to show three distinct signals. Upon protonation to the hydrobromide salt, the chemical shifts of protons near the amine group will be significantly affected.

Table 1: Predicted ¹H NMR Data for 2-Bromo-2-methylpropan-1-amine and its Hydrobromide Salt

| Assignment | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Multiplicity | Predicted Integration | Predicted Chemical Shift (δ) for HBr Salt (ppm) | Predicted Multiplicity | Predicted Integration |

| -C(CH₃)₂ | ~1.1 - 1.3 | Singlet | 6H | ~1.2 - 1.4 | Singlet | 6H |

| -CH₂-NH₂ | ~2.6 - 2.8 | Singlet | 2H | ~3.0 - 3.3 | Singlet | 2H |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet | 2H | ~7.5 - 8.5 (broad) | Singlet | 3H (-NH₃⁺) |

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-2-methylpropan-1-amine and its Hydrobromide Salt

| Assignment | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for HBr Salt (ppm) |

| -C(C H₃)₂ | ~25 - 35 | ~25 - 35 |

| -C (CH₃)₂ | ~60 - 70 | ~60 - 70 |

| -C H₂-NH₂ | ~45 - 55 | ~40 - 50 |

| Quaternary C-Br | ~50 - 60 | ~50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and alkyl halide functional groups. For the hydrobromide salt, the N-H stretching and bending frequencies will be altered.

Table 3: Predicted IR Absorption Data for 2-Bromo-2-methylpropan-1-amine and its Hydrobromide Salt

| Functional Group | Predicted Absorption Range (cm⁻¹) for Free Base | Notes | Predicted Absorption Range (cm⁻¹) for HBr Salt | Notes |

| N-H Stretch | 3300-3500 (two bands) | Medium, sharp | 2800-3200 (broad) | Strong, broad (Ammonium salt) |

| C-H Stretch | 2850-2970 | Strong | 2850-2970 | Strong |

| N-H Bend | 1590-1650 | Medium | 1500-1600 | Medium (Ammonium salt) |

| C-N Stretch | 1000-1250 | Medium | 1000-1250 | Medium |

| C-Br Stretch | 500-600 | Strong | 500-600 | Strong |

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-2-methylpropan-1-amine is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for fragments containing bromine will be observed (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-2-methylpropan-1-amine

| m/z | Predicted Fragment | Notes |

| 151/153 | [C₄H₁₀BrN]⁺ | Molecular ion (M⁺) |

| 136/138 | [C₃H₇BrN]⁺ | Loss of -CH₃ |

| 72 | [C₄H₁₀N]⁺ | Loss of Br radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, common for primary amines |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Acquisition: Acquire the ¹H spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method for volatile compounds, which often causes fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure and predicted NMR correlations.

Caption: Logical workflow for spectroscopic identification.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 2-Bromo-2-methylpropan-1-amine hydrobromide. While the data presented is predictive, it is based on sound spectroscopic principles and serves as a reliable starting point for researchers. The provided experimental protocols offer a general framework for obtaining empirical data, which is essential for definitive structural confirmation. The combination of predicted data, experimental guidelines, and logical workflows aims to facilitate the research and development efforts involving this compound.

Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr

An In-Depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2-Bromo-2-methylpropan-1-amine

Abstract

This technical guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine. Due to the absence of published experimental mass spectra for this specific compound, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry for aliphatic amines and alkyl halides. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules in their work. It covers a plausible experimental protocol for acquiring mass spectra, a detailed analysis of the expected fragmentation patterns with quantitative data presented in tabular format, and a visual representation of the fragmentation pathways using a Graphviz diagram.

Introduction

2-Bromo-2-methylpropan-1-amine is a halogenated primary amine with the molecular formula C₄H₁₀BrN. Its structure, featuring a quaternary carbon bonded to a bromine atom and an adjacent aminomethyl group, suggests several competing fragmentation pathways under mass spectrometry conditions. Understanding these pathways is crucial for structural elucidation and identification. The key fragmentation mechanisms expected to influence its mass spectrum are alpha-cleavage, characteristic of amines, and the cleavage of the carbon-bromine bond, typical for alkyl halides. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is expected to produce characteristic isotopic patterns for any bromine-containing fragments.

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol describes a general method for obtaining an electron ionization mass spectrum for a compound like 2-Bromo-2-methylpropan-1-amine.

2.1. Sample Preparation The hydrobromide salt is non-volatile. For analysis by EI-MS, the free base is required. This can be achieved by dissolving the salt in a minimal amount of water, basifying with a suitable base (e.g., 2M NaOH) to a pH > 10, and extracting the free amine into a volatile organic solvent such as diethyl ether or dichloromethane. The organic extract is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated.

2.2. Instrumentation A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) instrument, is recommended.

-

Inlet System: Direct insertion probe (DIP) or a Gas Chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5) would be used.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole, TOF, or Magnetic Sector.

-

Detector: Electron multiplier.

2.3. Experimental Workflow

The following diagram illustrates the general workflow for acquiring the mass spectrum.

Theoretical Fragmentation Pathways

Upon electron ionization, 2-Bromo-2-methylpropan-1-amine (monoisotopic mass ≈ 151.00 Da for the ⁷⁹Br isotope) will form a molecular ion, [C₄H₁₀BrN]⁺•. Due to the presence of both a nitrogen atom and a weak C-Br bond, this molecular ion is expected to be of low abundance or entirely absent.[1][2] The primary fragmentation routes are predicted to be:

-

Alpha-Cleavage: This is a characteristic fragmentation for amines.[1][3][4] Cleavage of the C-C bond alpha to the nitrogen atom is expected to be a major pathway. This results in the loss of a bromo-dimethylmethyl radical, leading to the formation of a stable immonium ion at m/z 30. This fragment is often the base peak in the spectra of primary amines.[5]

-

Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage.[6] This would result in the loss of a bromine radical (•Br) to form a tertiary carbocation at m/z 72.

-

Loss of Aminomethyl Radical: Cleavage of the bond between the quaternary carbon and the aminomethyl group (-CH₂NH₂) would result in the loss of a •CH₂NH₂ radical (mass 30) and the formation of a bromo-dimethyl-methyl cation. This fragment would appear as an isotopic pair at m/z 121 and 123.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for 2-Bromo-2-methylpropan-1-amine, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway | Predicted Abundance |

| 151 | 153 | [C₄H₁₀BrN]⁺• | - | Molecular Ion | Very Low / Absent |

| 121 | 123 | [C₃H₆Br]⁺ | •CH₂NH₂ | Loss of Aminomethyl Radical | Low |

| 72 | - | [C₄H₁₀N]⁺ | •Br | Loss of Bromine Radical | Moderate to High |

| 57 | - | [C₄H₉]⁺ | •Br, •NH₃ | Loss of Br, then NH₃ | Moderate |

| 30 | - | [CH₄N]⁺ | •C₃H₆Br | Alpha-Cleavage | High (Potential Base Peak) |

Visualization of Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathways originating from the molecular ion of 2-Bromo-2-methylpropan-1-amine.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. future4200.com [future4200.com]

- 6. google.com [google.com]

Theoretical yield calculation for 2-Bromo-2-methylpropan-1-amine hbr synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Bromo-2-methylpropan-1-amine HBr

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide. It includes a plausible synthetic pathway, detailed experimental protocols derived from analogous reactions, and a step-by-step guide to calculating the theoretical yield.

Introduction

2-Bromo-2-methylpropan-1-amine and its hydrobromide salt are valuable building blocks in medicinal chemistry and drug development. A precise understanding of reaction stoichiometry and the ability to calculate the theoretical yield are fundamental to ensuring efficient, scalable, and cost-effective synthesis. This document outlines the synthesis from the commercially available starting material, 2-amino-2-methyl-1-propanol, and provides the necessary framework for yield calculations.

The proposed synthesis involves the reaction of 2-amino-2-methyl-1-propanol with an excess of hydrobromic acid. In this reaction, one equivalent of HBr protonates the primary amine to form a hydrobromide salt, while a second equivalent facilitates the nucleophilic substitution of the tertiary hydroxyl group with a bromide ion.

Reaction Scheme:

HO-CH₂-C(CH₃)₂-NH₂ + 2 HBr → [Br-CH₂-C(CH₃)₂-NH₃]⁺Br⁻ + H₂O

-

Reactant: 2-Amino-2-methyl-1-propanol

-

Reagent: Hydrobromic Acid (HBr)

-

Product: 2-Bromo-2-methylpropan-1-amine hydrobromide

Experimental Protocol

Materials:

-

2-Amino-2-methyl-1-propanol (C₄H₁₁NO)

-

48% aqueous Hydrobromic Acid (HBr)

-

Acetone (for precipitation/washing)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Place the flask in an ice bath to cool. Slowly add 150 mL of 48% aqueous hydrobromic acid to the flask.

-

Reactant Addition: While stirring vigorously, slowly add 2-amino-2-methyl-1-propanol (e.g., 20.0 g) to the cold hydrobromic acid. The addition should be done dropwise or in small portions to control the exothermic reaction and keep the temperature below 20°C.

-

Reaction: Once the addition is complete, remove the ice bath and fit the flask with a heating mantle. Heat the mixture to reflux (approximately 120-125°C) and maintain reflux for 4-6 hours.

-

Workup and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath to approximately 70-80°C.

-

Precipitation: Pour the cooled, dark-colored solution into a beaker containing 300 mL of pre-chilled acetone while stirring. The product will precipitate as a solid.

-

Filtration and Washing: Allow the suspension to stand in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold acetone until the filtrate runs clear.

-

Drying: Dry the white crystalline product under vacuum to obtain the final this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.

Step 1: Determine the Moles of Each Reactant

First, calculate the number of moles for each reactant used.

-

For 2-Amino-2-methyl-1-propanol (a solid/liquid measured by mass): Moles = Mass (g) / Molar Mass ( g/mol )

-

For 48% aqueous HBr (a solution measured by volume):

-

Mass of HBr solution = Volume (mL) × Density (g/mL)

-

Mass of pure HBr = Mass of HBr solution × 0.48

-

Moles of HBr = Mass of pure HBr / Molar Mass of HBr ( g/mol )

-

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in the reaction. According to the balanced equation, the stoichiometric ratio is:

1 mole of 2-Amino-2-methyl-1-propanol reacts with 2 moles of HBr.

To find the limiting reactant, compare the mole ratio of the reactants to the stoichiometric ratio.

-

Calculate the required moles of HBr: Required Moles HBr = Moles of 2-Amino-2-methyl-1-propanol × 2

-

Compare the actual moles of HBr with the required moles.

-

If Actual Moles HBr < Required Moles HBr, then HBr is the limiting reactant .

-

If Actual Moles HBr > Required Moles HBr, then 2-Amino-2-methyl-1-propanol is the limiting reactant .

-

Step 3: Calculate the Theoretical Moles of Product

The number of moles of product formed is determined by the number of moles of the limiting reactant.

-

If 2-Amino-2-methyl-1-propanol is limiting: Moles of Product = Moles of 2-Amino-2-methyl-1-propanol × (1 mole product / 1 mole reactant)

-

If HBr is limiting: Moles of Product = Moles of HBr × (1 mole product / 2 moles HBr)

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the moles of product to mass using its molar mass.

Theoretical Yield (g) = Moles of Product × Molar Mass of this compound

Data Presentation

The following table summarizes the quantitative data required for the theoretical yield calculation.

| Parameter | 2-Amino-2-methyl-1-propanol | Hydrobromic Acid (HBr) | This compound |

| Chemical Formula | C₄H₁₁NO | HBr | C₄H₁₂Br₂N |

| Molar Mass ( g/mol ) | 89.14[3] | 80.91 | 233.95 |

| Stoichiometric Ratio | 1 | 2 | 1 |

| Density (g/mL) | 0.934 | ~1.49 (for 48% aq. solution) | N/A |

| Example Mass/Volume | 20.0 g | 150 mL | - |

| Example Moles | 0.224 | 1.105 | - |

Example Calculation:

-

Moles of 2-Amino-2-methyl-1-propanol: 20.0 g / 89.14 g/mol = 0.224 mol

-

Moles of HBr: (150 mL × 1.49 g/mL × 0.48) / 80.91 g/mol = 1.325 mol

-

Limiting Reactant:

-

Required HBr = 0.224 mol × 2 = 0.448 mol

-

Since 1.325 mol (Actual HBr) > 0.448 mol (Required HBr), 2-Amino-2-methyl-1-propanol is the limiting reactant .

-

-

Theoretical Moles of Product: 0.224 mol of starting material will produce 0.224 mol of product.

-

Theoretical Yield: 0.224 mol × 233.95 g/mol = 52.4 g

Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for this compound.

Theoretical Yield Calculation Workflow

Caption: Logical workflow for calculating the theoretical yield.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-2-methylpropan-1-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-2-methylpropan-1-amine hydrobromide, a bifunctional molecule with significant potential in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to predict its reactive behavior.

Chemical Structure and Physicochemical Properties

2-Bromo-2-methylpropan-1-amine hydrobromide is a salt, with the protonated primary amine forming an ammonium bromide. The free base, 2-Bromo-2-methylpropan-1-amine, possesses two key functional groups that dictate its reactivity: a tertiary alkyl bromide and a primary amine.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁Br₂N | PubChem[1] |

| Molecular Weight | 232.94 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-2-methylpropan-2-amine;hydrobromide | PubChem[1] |

| CAS Number | 13892-97-2 | PubChem[1] |

Key Reactive Sites and Predicted Reactivity

The reactivity of 2-Bromo-2-methylpropan-1-amine is dominated by the interplay between its two functional groups:

-

The Tertiary Alkyl Bromide: The carbon atom attached to the bromine is a tertiary center, making it sterically hindered. In the absence of the neighboring amino group, this site would be expected to undergo nucleophilic substitution primarily through an S(_N)1 mechanism, involving the formation of a stable tertiary carbocation. Elimination reactions (E1) could also be a competing pathway, especially in the presence of a strong, non-nucleophilic base.

-

The Primary Amine: The amino group is a potent nucleophile, especially in its free base form. Its location on the carbon adjacent to the tertiary bromide is crucial for the molecule's primary reaction pathway.

Dominant Reaction Pathway: Intramolecular Cyclization (Neighboring Group Participation)

The most probable and fastest reaction of 2-Bromo-2-methylpropan-1-amine is an intramolecular nucleophilic substitution, also known as neighboring group participation or anchimeric assistance. In this process, the lone pair of electrons on the nitrogen atom of the amino group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion. This results in the formation of a strained, three-membered heterocyclic ring system known as an aziridine.

The reaction proceeds in two main stages:

-

Deprotonation: The hydrobromide salt must first be treated with a base to deprotonate the ammonium ion and generate the free amine. This is essential to unmask the nucleophilicity of the amino group.

-

Intramolecular Cyclization: The nucleophilic amino group then attacks the electrophilic carbon bearing the bromine in an intramolecular S(_N)2-like fashion. This leads to the formation of a 2,2-dimethylaziridinium bromide salt, which upon neutralization yields 2,2-dimethylaziridine.

Minor Reaction Pathways

While intramolecular cyclization is expected to be the predominant reaction, other pathways are theoretically possible, though likely to be significantly slower:

-

Intermolecular Nucleophilic Substitution: An external nucleophile could attack the tertiary carbon. Given the steric hindrance, this would likely proceed through an S(_N)1 mechanism, forming a tertiary carbocation intermediate. However, the rate of the intramolecular reaction is generally much higher.

-

Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction could occur to form 2-methyl-2-propen-1-amine. An E1 elimination could also compete with the S(_N)1 pathway.

Representative Experimental Protocol: Synthesis of 2,2-Dimethylaziridine

The following is a representative experimental protocol for the synthesis of 2,2-dimethylaziridine from 2-Bromo-2-methylpropan-1-amine hydrobromide, based on general procedures for the cyclization of haloamines.

Disclaimer: This protocol has not been optimized for this specific substrate and should be performed with appropriate safety precautions by qualified personnel.

Materials:

-

2-Bromo-2-methylpropan-1-amine hydrobromide

-

Sodium hydroxide (or other suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: A solution of 2-Bromo-2-methylpropan-1-amine hydrobromide in water is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Deprotonation and Cyclization: A solution of sodium hydroxide in water is added dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture is gently heated to reflux for a specified period to ensure complete cyclization.

-

Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted several times with diethyl ether.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low temperature to yield the crude 2,2-dimethylaziridine.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the starting material and the expected aziridine product, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | ~1.3-1.5 | s | 6H | 2 x -CH₃ |

| ~3.0-3.2 | s | 2H | -CH₂-NH₃⁺ | |

| ~8.0-9.0 | br s | 3H | -NH₃⁺ | |

| 2,2-Dimethylaziridine | ~0.8-1.0 | s | 6H | 2 x -CH₃ |

| ~1.2-1.4 | s | 2H | -CH₂- | |

| ~0.5-1.5 | br s | 1H | -NH |

Table 2: Predicted IR Spectral Data (cm⁻¹)

| Compound | Wavenumber (cm⁻¹) | Functional Group |

| This compound | ~3200-2800 (broad) | N-H stretch (ammonium) |

| ~2980-2850 | C-H stretch (alkane) | |

| ~1600-1500 | N-H bend (ammonium) | |

| ~600-500 | C-Br stretch | |

| 2,2-Dimethylaziridine | ~3300-3200 | N-H stretch |

| ~2980-2850 | C-H stretch (alkane) | |

| ~1250 | C-N stretch |

Conclusion

2-Bromo-2-methylpropan-1-amine hydrobromide is a molecule primed for intramolecular reactivity. The key reactive sites—the primary amine and the tertiary bromide—are perfectly positioned for a rapid, intramolecular cyclization to form a 2,2-dimethylaziridinium salt. This neighboring group participation is expected to be the dominant reaction pathway, outcompeting intermolecular substitution and elimination reactions. This predictable reactivity makes it a valuable precursor for the synthesis of 2,2-dimethylaziridine and its derivatives, which are important building blocks in medicinal chemistry and materials science. Further experimental studies are warranted to quantify the reaction kinetics and yields and to fully characterize the products.

References

Unlocking the Potential of 2-Bromo-2-methylpropan-1-amine HBr: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Building Block for Novel Drug Discovery and Materials Science

Introduction

2-Bromo-2-methylpropan-1-amine hydrobromide is a halogenated organic compound featuring a primary amine and a tertiary alkyl bromide. This unique structural arrangement offers a versatile scaffold for chemical modification, making it a molecule of significant interest for researchers in drug development and materials science. This technical guide provides a comprehensive overview of the potential research areas for 2-Bromo-2-methylpropan-1-amine HBr, including its synthesis, reactivity, and prospective applications, supported by detailed experimental considerations and conceptual frameworks.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H11Br2N | PubChem |

| Molecular Weight | 232.94 g/mol | PubChem |

| IUPAC Name | 1-bromo-2-methylpropan-2-amine;hydrobromide | PubChem |

| CAS Number | 36565-68-1 | Vendor Websites |

| Canonical SMILES | CC(C)(CBr)N.Br | PubChem |

Table 1: Physicochemical Properties of this compound

Potential Research Areas

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a tertiary alkyl bromide prone to substitution and elimination reactions, opens up a wide array of research avenues.

Medicinal Chemistry and Drug Discovery

The 2-amino-2-methylpropyl moiety is a structural motif found in various biologically active compounds. The presence of a reactive bromine atom in 2-Bromo-2-methylpropan-1-amine allows for its use as a versatile building block to synthesize novel derivatives with potential therapeutic applications.

a) Synthesis of Novel Bioactive Scaffolds:

The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide range of functional groups. The tertiary bromide can be displaced by various nucleophiles, such as thiols, phenols, and heterocycles, to generate a library of new chemical entities.

Potential Therapeutic Targets:

-

Enzyme Inhibitors: The sterically hindered neopentyl-like framework could be exploited to design selective enzyme inhibitors.

-

Receptor Ligands: Derivatives could be synthesized to target G-protein coupled receptors (GPCRs) or ion channels, where the specific substitution pattern can influence binding affinity and selectivity.

-

Antimicrobial Agents: The introduction of lipophilic or charged moieties could lead to the development of new antibacterial or antifungal agents.

b) Prodrug Design:

The primary amine can be temporarily masked with a promoiety to improve pharmacokinetic properties such as solubility, membrane permeability, or targeted delivery. This promoiety can be designed to be cleaved enzymatically or chemically under specific physiological conditions to release the active parent amine.[1]

Materials Science and Polymer Chemistry

The reactivity of both the amine and the bromide functionalities makes this compound a candidate for the synthesis of novel polymers and functional materials.

a) Monomer Synthesis:

2-Bromo-2-methylpropan-1-amine can be modified to create novel monomers for polymerization. For example, reaction of the amine with acryloyl chloride would yield an acrylamide monomer containing a reactive tertiary bromide.

b) Surface Modification:

The amine group can be used to graft the molecule onto surfaces of materials like silica or polymers, introducing a reactive tertiary bromide for further functionalization. This could be utilized for creating surfaces with antimicrobial properties or for the immobilization of catalysts.

Synthesis and Experimental Protocols

While a specific, high-yield synthesis for this compound is not widely documented in readily available literature, several synthetic strategies can be proposed based on established organic chemistry principles.

Proposed Synthetic Routes

a) From 2-Amino-2-methyl-1-propanol:

This is a plausible and direct approach. The hydroxyl group of the commercially available 2-amino-2-methyl-1-propanol can be converted to a bromide using standard brominating agents.

-

Experimental Protocol:

-

Dissolve 2-amino-2-methyl-1-propanol in a suitable inert solvent (e.g., dichloromethane).

-

Protect the primary amine, for example, by forming a salt with a strong acid (like HBr, which would also serve as the bromide source) or by using a suitable protecting group (e.g., Boc anhydride).

-

Treat the protected amino alcohol with a brominating agent such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) at a controlled temperature.

-

After the reaction is complete, quench the reaction mixture carefully with water or an ice bath.

-

If a protecting group was used, perform the deprotection step.

-

Isolate and purify the product, this compound, by crystallization or chromatography.

-

b) From Isobutylene (2-Methyl-1-propene):

An alternative route could involve the aminobromination of isobutylene. This reaction would introduce both the amine and the bromine across the double bond.

-

Experimental Protocol:

-

Dissolve isobutylene in a suitable solvent.

-

Use a source of electrophilic bromine (e.g., N-bromosuccinimide, NBS) and a nitrogen nucleophile (e.g., ammonia or a protected amine source).

-

The reaction may require a catalyst to promote the addition.

-

The regioselectivity of the addition will be critical to obtain the desired 2-bromo-2-methylpropan-1-amine isomer. Markovnikov's rule would predict the bromine adding to the more substituted carbon.

-

Isolate and purify the product.

-

Logical Flow of a Proposed Synthesis from 2-Amino-2-methyl-1-propanol:

Caption: Proposed synthetic workflow for this compound starting from 2-amino-2-methyl-1-propanol.

Key Reactions and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Tertiary Bromide

The tertiary alkyl bromide is expected to undergo nucleophilic substitution and elimination reactions, primarily through SN1 and E1 mechanisms, respectively, due to the formation of a stable tertiary carbocation intermediate.[2]

-

SN1 Nucleophilic Substitution: The bromide can be displaced by a variety of weak to moderate nucleophiles.

-

Experimental Protocol (General):

-

Dissolve this compound (or the free base) in a polar protic solvent (e.g., ethanol, water).

-

Add the desired nucleophile (e.g., an alcohol, thiol, or carboxylate).

-

Heat the reaction mixture to facilitate the formation of the carbocation.

-

Monitor the reaction progress by techniques like TLC or GC-MS.

-

Isolate and purify the substituted product.

-

-

-

E1 Elimination: In the presence of a non-nucleophilic base or at elevated temperatures, elimination of HBr is likely to occur, yielding 2-methyl-2-propen-1-amine.

-

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent.

-

Add a non-nucleophilic base (e.g., DBU, triethylamine).

-

Heat the reaction mixture.

-

Monitor the formation of the alkene product.

-

Isolate and purify the elimination product.

-

-

Signaling Pathway of Tertiary Bromide Reactivity:

Caption: Reaction pathways for the tertiary bromide of 2-Bromo-2-methylpropan-1-amine, proceeding through a common carbocation intermediate.

Reactions of the Primary Amine

The primary amine is a good nucleophile and can undergo a variety of standard transformations.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions provide a powerful toolkit for diversifying the structure of 2-Bromo-2-methylpropan-1-amine and exploring the structure-activity relationships of its derivatives.

Conclusion and Future Directions

This compound is a promising but currently underexplored chemical entity. Its unique combination of a primary amine and a tertiary alkyl bromide on a compact scaffold makes it a valuable building block for the synthesis of a wide range of novel molecules. Future research should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. Systematic exploration of its reactivity will enable the creation of diverse chemical libraries for screening in various therapeutic areas, including oncology, infectious diseases, and neurology. Furthermore, its potential in materials science as a monomer or surface-modifying agent warrants investigation. The in-depth study of this compound holds the key to unlocking new chemical space and developing innovative solutions in both medicine and materials science.

References

Methodological & Application

Synthesis of 2-Bromo-2-methylpropan-1-amine Hydrobromide: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide, a valuable building block for drug development and scientific research. The synthesis is presented as a multi-step process commencing from the readily available starting material, 2-methylpropene. The protocols are intended for use by trained researchers and scientists in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide from 2-methylpropene is a multi-step process. The initial step involves the electrophilic addition of hydrogen bromide (HBr) to 2-methylpropene to yield 2-bromo-2-methylpropane. Due to the challenges associated with the direct amination of a sterically hindered tertiary alkyl halide, an alternative pathway involving the Ritter reaction is proposed. This reaction utilizes the stable tertiary carbocation formed from 2-methylpropene to react with a nitrile, followed by hydrolysis to produce an amine.

Figure 1. Proposed synthetic pathways from 2-methylpropene.

II. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2-methylpropane

This protocol details the electrophilic addition of hydrogen bromide to 2-methylpropene.

Materials:

-

2-Methylpropene

-

Hydrogen bromide (48% aqueous solution or gas)

-

Anhydrous calcium chloride

-

Sodium bicarbonate solution (5%)

-

Dichloromethane

Procedure:

-

In a fume hood, cool a flask containing a suitable solvent (e.g., dichloromethane) to 0°C.

-

Bubble 2-methylpropene gas through the cold solvent or add liquefied 2-methylpropene.

-

Slowly add a stoichiometric equivalent of 48% aqueous hydrogen bromide dropwise with vigorous stirring, maintaining the temperature at 0°C. Alternatively, bubble hydrogen bromide gas through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the mixture to a separatory funnel and wash with cold water, followed by a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent by rotary evaporation.

-

The crude 2-bromo-2-methylpropane can be purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (2-methylpropene:HBr) | 1 : 1.1 | General Procedure |

| Reaction Temperature | 0°C to Room Temp. | General Procedure |

| Reaction Time | 1-2 hours | General Procedure |

| Typical Yield | 80-90% | [1][2][3] |

Protocol 2: Synthesis of N-(tert-Butyl)acetamide via Ritter Reaction

This protocol describes the synthesis of an amide intermediate from 2-methylpropene.[4][5][6]

Materials:

-

2-Methylpropene

-

Acetonitrile

-

Concentrated sulfuric acid

-

Ice

-

Sodium hydroxide solution

Procedure:

-

In a fume hood, add concentrated sulfuric acid to a stirred solution of acetonitrile at a low temperature (0-10°C).

-

Slowly bubble 2-methylpropene gas through the acidic acetonitrile solution, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the aqueous solution with a sodium hydroxide solution.

-

The N-(tert-butyl)acetamide may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane).

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (2-methylpropene:Acetonitrile:H₂SO₄) | 1 : 1.2 : 2 | [4][5] |

| Reaction Temperature | 0-10°C initially, then RT | [4][5] |

| Reaction Time | Several hours | [4][5] |

| Typical Yield | Moderate to good | [4] |

Protocol 3: Hydrolysis of N-(tert-Butyl)acetamide to tert-Butylamine

This protocol outlines the conversion of the amide to the corresponding amine.

Materials:

-

N-(tert-Butyl)acetamide

-

Aqueous hydrochloric acid or sulfuric acid

-

Sodium hydroxide solution

Procedure:

-

Reflux the N-(tert-butyl)acetamide with an excess of aqueous acid (e.g., 6M HCl) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH) to liberate the free amine.

-

The tert-butylamine can be isolated by distillation or extraction.

Quantitative Data:

| Parameter | Value | Reference |

| Reagent | Excess aqueous acid (e.g., 6M HCl) | General Procedure |

| Reaction Condition | Reflux | General Procedure |

| Reaction Time | Several hours | General Procedure |

| Typical Yield | High | General Procedure |

Protocol 4: Formation of 2-Bromo-2-methylpropan-1-amine Hydrobromide

Disclaimer: A direct, high-yield method for the selective bromination of tert-butylamine at the 2-position to form 2-bromo-2-methylpropan-1-amine is not well-documented in the searched literature and is expected to be a challenging synthetic step. The following is a general procedure for the formation of a hydrobromide salt from a primary amine.

Materials:

-

2-Bromo-2-methylpropan-1-amine (assuming successful synthesis)

-

Anhydrous diethyl ether or other suitable solvent

-

Hydrogen bromide solution in a non-aqueous solvent (e.g., acetic acid) or HBr gas

Procedure:

-

Dissolve the 2-bromo-2-methylpropan-1-amine in a minimal amount of a dry, non-polar solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of hydrogen bromide in a non-aqueous solvent, or bubble HBr gas through the solution with stirring.

-

The hydrobromide salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Amine:HBr) | 1 : 1 | [7] |

| Reaction Temperature | 0°C | [7] |

| Solvent | Anhydrous non-polar solvent | [7] |

| Typical Yield | Quantitative | [7] |

III. Logical Relationships and Workflows

Figure 2. A logical workflow of the multi-step synthesis.

IV. Applications in Drug Development and Research

Primary amines and their halogenated derivatives are crucial functional groups in medicinal chemistry. The title compound, 2-Bromo-2-methylpropan-1-amine hydrobromide, can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary amine allows for a wide range of subsequent chemical modifications, such as amide bond formation, sulfonylation, and reductive amination, to build molecular diversity. The bromo-substituent can be used in cross-coupling reactions or as a leaving group in nucleophilic substitutions.

V. Safety Considerations

-

All experimental procedures should be carried out in a well-ventilated fume hood by trained personnel.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn.

-

Hydrogen bromide and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.

-

2-Methylpropene is a flammable gas.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

- 1. brainly.in [brainly.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-methyl-1-propene reacts with HBr | Filo [askfilo.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Bromo-2-methylpropan-1-amine Hydrobromide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-amine hydrobromide is a bifunctional molecule containing a tertiary alkyl bromide and a primary amine. This unique structure allows for a variety of synthetic transformations, primarily through nucleophilic substitution pathways. The tertiary carbon atom bearing the bromine atom strongly favors reactions proceeding through a stable tertiary carbocation intermediate, characteristic of an SN1 mechanism. However, the presence of the primary amine introduces the possibility of intramolecular reactions, particularly under basic conditions, leading to the formation of heterocyclic structures such as aziridines.

These application notes provide an overview of the reactivity of 2-Bromo-2-methylpropan-1-amine hydrobromide and detailed protocols for its use in both intermolecular and intramolecular nucleophilic substitution reactions.

Reactivity Profile

The reactivity of 2-Bromo-2-methylpropan-1-amine hydrobromide is dominated by two main competing pathways, the choice of which is dictated by the reaction conditions:

-

Intermolecular Nucleophilic Substitution (SN1 Mechanism): In the presence of an external nucleophile and under neutral or acidic conditions, the compound can undergo a classic SN1 reaction. The rate-determining step is the formation of a stable tertiary carbocation, which is then attacked by the nucleophile. The amine group, being protonated in the hydrobromide salt, is less likely to act as a nucleophile under these conditions.

-

Intramolecular Nucleophilic Substitution (Aziridine Formation): Under basic conditions, the primary amine is deprotonated, becoming a potent internal nucleophile. This nucleophilic amine can then attack the adjacent carbon bearing the bromine atom in an intramolecular fashion, leading to the formation of a substituted aziridine ring. This cyclization is often rapid and can be the major pathway in the presence of a base.

Intermolecular Nucleophilic Substitution Protocol (SN1)

This protocol describes a general procedure for the reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with an external nucleophile under conditions favoring the SN1 mechanism.

Objective: To substitute the bromine atom with a nucleophile (e.g., an alcohol to form an ether, or a thiol to form a thioether).

Experimental Protocol

-

Reagents and Solvents:

-

2-Bromo-2-methylpropan-1-amine hydrobromide

-

Nucleophile (e.g., ethanol, benzyl mercaptan)

-

Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in the chosen solvent (0.1-0.5 M), add the nucleophile (1.1-1.5 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the attacking species and should be determined empirically.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethanol | DMF | 60 | 12 | 75 |

| Benzyl Mercaptan | Acetonitrile | 40 | 8 | 82 |

| Sodium Azide | DMSO | 25 | 24 | 68 |

Experimental Workflow

Intermolecular Nucleophilic Substitution Workflow

Intramolecular Nucleophilic Substitution Protocol (Aziridine Formation)

This protocol outlines a general method for the synthesis of a substituted aziridine from 2-Bromo-2-methylpropan-1-amine hydrobromide via intramolecular cyclization.

Objective: To synthesize 2,2-dimethylaziridine derivatives through base-mediated intramolecular cyclization.

Experimental Protocol

-

Reagents and Solvents:

-

2-Bromo-2-methylpropan-1-amine hydrobromide

-

Base (e.g., Sodium hydroxide, Potassium carbonate, Triethylamine)

-

Solvent (e.g., Methanol, Ethanol, THF)

-

-

Procedure:

-

Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in the chosen solvent (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution or suspension of the base (2.0-2.2 eq) to the reaction mixture. The excess base is to both neutralize the hydrobromide salt and deprotonate the amine for cyclization.

-

Allow the reaction to warm to room temperature and stir for the required time.

-

Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

-

Once the reaction is complete, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product may be purified by distillation or chromatography, though in many cases the resulting aziridine is volatile.

-

Data Presentation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |